molecular formula C11H10N2O2 B1347638 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 27473-61-6

1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No. B1347638
Key on ui cas rn: 27473-61-6
M. Wt: 202.21 g/mol
InChI Key: AKYSWRIZYDOSDE-UHFFFAOYSA-N
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Patent
US07189722B2

Procedure details

A stirred mixture of 2-indanone (3.0 g, 22.6 mmol), sodium cyanide (3.3 g, 67.3 mmol), and ammonium carbonate (22 g, 228 mol) in H2O (50 mL) and EtOH (50 mL) was heated to 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration and washed with H2O (5×100 mL). Drying in vacuo afforded the title compound as a gray-brown solid. MS: m/z=202 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[C-:11]#[N:12].[Na+].[C:14](=[O:17])([O-])[O-].[NH4+:18].[NH4+].[OH2:20]>CCO>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]21[C:11](=[O:20])[NH:12][C:14](=[O:17])[NH:18]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O (5×100 mL)
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1C2(CC3=CC=CC=C13)NC(NC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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